molecular formula C11H16N6O B11746621 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11746621
M. Wt: 248.28 g/mol
InChI Key: DQDHLTDFZVUBFR-UHFFFAOYSA-N
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Description

3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic systems.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide apart is its unique structure, which allows for specific interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H16N6O

Molecular Weight

248.28 g/mol

IUPAC Name

5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H16N6O/c1-7-8(6-16(2)14-7)5-13-10-4-9(11(12)18)17(3)15-10/h4,6H,5H2,1-3H3,(H2,12,18)(H,13,15)

InChI Key

DQDHLTDFZVUBFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=NN(C(=C2)C(=O)N)C)C

Origin of Product

United States

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